molecular formula C13H13NO2 B13667444 Ethyl 2-(isoquinolin-8-yl)acetate

Ethyl 2-(isoquinolin-8-yl)acetate

Cat. No.: B13667444
M. Wt: 215.25 g/mol
InChI Key: SHHHAHHXUIQMLQ-UHFFFAOYSA-N
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Description

Ethyl 2-(isoquinolin-8-yl)acetate is an ester derivative featuring an isoquinoline moiety substituted at the 8-position. Isoquinoline, a heterocyclic aromatic compound, is structurally analogous to quinoline but differs in the position of the nitrogen atom, contributing to distinct electronic and steric properties. This compound is of interest in medicinal chemistry due to the pharmacological relevance of isoquinoline derivatives, which exhibit activities such as kinase inhibition, anti-inflammatory effects, and antimicrobial properties .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 2-isoquinolin-8-ylacetate

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)8-11-5-3-4-10-6-7-14-9-12(10)11/h3-7,9H,2,8H2,1H3

InChI Key

SHHHAHHXUIQMLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC2=C1C=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(isoquinolin-8-yl)acetate typically involves the cyclization of 2-alkynyl benzyl azides in the presence of a silver catalyst . This method provides a high yield and is efficient for producing substituted isoquinolines. Another common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using metal catalysts or catalyst-free processes in water. These methods are designed to be environmentally friendly and cost-effective, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(isoquinolin-8-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, acylating agents.

Major Products Formed:

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinolines with functional groups like halogens, alkyl, and acyl groups.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

  • Ethyl 2-(quinolin-8-yloxy)acetate (): Structure: Features a quinoline ring substituted at the 8-position with an ethoxyacetate group. Synthesis: Prepared via nucleophilic substitution of 8-hydroxyquinoline with ethyl chloroacetate under microwave or conventional heating . Crystallography: Exhibits hydrogen bonding between the solvent water molecule and the quinoline nitrogen/ester oxygen, stabilizing the crystal lattice . Key Difference: The quinoline nitrogen at position 1 vs.
  • (S)-Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-acetate (): Structure: A tetrahydroisoquinoline derivative with methoxy substituents at positions 6 and 5. Relevance: Demonstrates how saturation of the isoquinoline ring and methoxy groups modulate lipophilicity and bioavailability.
  • Ethyl 2-(4-chloro-anilino)acetate (): Structure: Aniline-substituted acetate with a chloro group at the para position. Crystallography: Forms trans-dimeric structures via N–H⋯O hydrogen bonds, highlighting the role of hydrogen bonding in crystal packing .

Physicochemical Properties

  • Molecular Weight and Stability: Ethyl 2-(quinolin-8-yloxy)acetate (MW: ~261.3 g/mol) is a stable solid at room temperature , while Ethyl 2-phenylacetoacetate (MW: 206.2 g/mol, ) is stored at -20°C as a neat oil. The isoquinoline derivative’s stability may depend on substituent-induced steric effects.
  • Solubility: Quinoline-based esters (e.g., ) exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), whereas chloro-substituted analogs () show increased lipophilicity.

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